5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
Overview
Description
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine is a derivative of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .
Synthesis Analysis
The synthesis of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine involves the cyclization of the imidazo[4,5-b]pyridine ring system. This is achieved by refluxing 2,3-diaminopyridine in triethyl orthoformate or triethyl orthoacetate followed by chlorohydric acid treatment . This process results in the formation of imidazo[4,5-b]pyridine and its 2-methyl derivative .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine consists of an imidazole ring fused with a pyridine moiety . The compound contains three carbon atoms, two nitrogen atoms, and one chlorine atom .Chemical Reactions Analysis
The chemical reactions involving 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine are primarily associated with its synthesis. The reaction of 2,3-diaminopyridines with 4,5-dichloro-1,2,3-dithiazolium chloride, which is obtained by the reaction of disulfur dichloride with chloroacetonitrile, is one such method .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine include a molecular weight of 167.6 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
-
Pharmacology and Medicinal Chemistry
- Imidazo[4,5-b]pyridines have been found to have a wide range of pharmacological potential . They are known to play a crucial role in numerous disease conditions .
- They have been found to have bioactivity as GABA A receptor positive allosteric modulators . Other classes of drugs in this group include proton pump inhibitors, aromatase inhibitors, and NSAIDs .
- They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
- The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
-
Synthetic Chemistry
- There are various methods for the synthesis of imidazo[4,5-b]pyridines . The most useful starting compounds for the synthesis of imidazo[4,5-b]pyridines are the readily obtainable derivatives of 2,3-diaminopyridine .
- These are usually produced in two stages from the commercially available 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine . The first stage involves nucleophilic substitution of the halogen in the pyridine ring activated by the nitro group .
- Reduction of the nitro group leads to the required derivative of 2,3-diaminopyridine, where the reducing agent is hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
-
Anti-Inflammatory and Antitumor Activity
- Imidazo[4,5-b]pyridines have been found to have anti-inflammatory and antitumor activities .
- They can influence many cellular pathways necessary for the proper functioning of cancerous cells .
- The collective results of biochemical and biophysical properties foregrounded their medicinal significance in cancer and inflammation .
-
Inhibitors of IKK-ɛ and TBK1
-
GABA A Receptor Agonists
-
Aurora-A Kinase Inhibitors
-
Antiviral and Antimicrobial Activity
- Imidazo[4,5-b]pyridines have been found to possess antiviral and antimicrobial activities.
- They are known to play a crucial role in numerous disease conditions .
- The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .
-
Anti-Inflammatory Agents
-
Antagonists of Angiotensin II Receptors
-
Agricultural Applications
-
Synthetic Chemistry
-
One-Pot Reaction Conditions
Safety And Hazards
The safety information available indicates that 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Precautionary measures include avoiding breathing dust or fumes, wearing protective gloves and eye protection, and washing thoroughly after handling .
properties
IUPAC Name |
5-chloro-2-methyl-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATVGOHRVZELJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420783 | |
Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |
CAS RN |
40851-92-1 | |
Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40851-92-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.